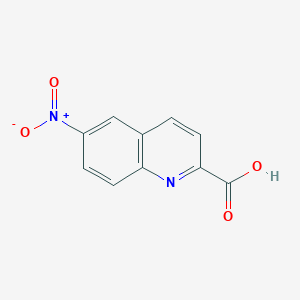

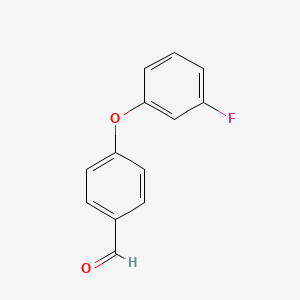

![molecular formula C6H4N4O2 B1313576 5-硝基-1H-吡唑并[3,4-b]吡啶 CAS No. 63572-73-6](/img/structure/B1313576.png)

5-硝基-1H-吡唑并[3,4-b]吡啶

描述

5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves starting from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

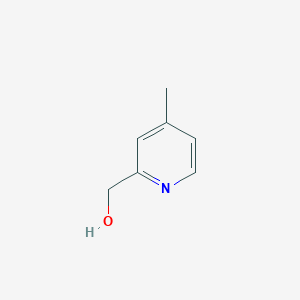

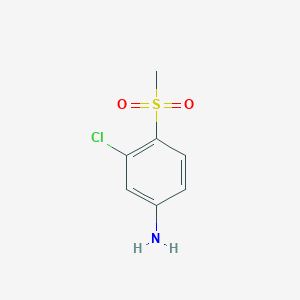

The molecular structure of 5-nitro-1H-pyrazolo[3,4-b]pyridine is C6H4N4O2 . The structure of these compounds is closely similar to the purine bases adenine and guanine . This structural similarity has attracted the interest of medicinal chemists .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of fused pyrazoloazines . They have also been used in the synthesis of compounds with a methylene, sulfur, sulfoxide, or cyclopropyl group as a linker .

Physical And Chemical Properties Analysis

The molecular weight of 5-nitro-1H-pyrazolo[3,4-b]pyridine is 164.12 g/mol . It has a topological polar surface area of 87.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .

科学研究应用

合成和化学性质

- 多米诺反应: 通过多米诺反应合成了新型N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺,该反应涉及形成多个键和六元环的形成,由l-脯氨酸催化,采用环保的方法(Gunasekaran, Prasanna, & Perumal, 2014)。

- 合成的多样性: 一篇关于吡唑并[3,4-b]吡啶的综述突出了它们的合成方法和多样的取代基可能性,指出了涉及该结构的大量化合物和专利(Donaire-Arias et al., 2022)。

- 多组分多米诺过程: 通过一种新颖的方法实现了吡唑并[3,4-b]吡啶-5-腈衍生物的制备,突显了灵活性和创新合成方法的潜力(Aggarwal et al., 2016)。

生物医学应用

- 在药物化学中的作用: 吡唑并[3,4-b]吡啶是药物发现中的关键药效团,因为它们存在于生物活性天然化合物中。它们对新药物的开发至关重要(Lin et al., 2020)。

材料科学和能源材料

- 能量衍生物: 在能源材料的背景下,吡唑并[3,4-b]吡啶衍生物已被探索其在爆炸性能和热稳定性方面的潜力,展示了它们在材料科学中的适用性(Zhai et al., 2019)。

其他应用

- 多样的杂环衍生物: 这些化合物被用作合成各种杂环衍生物的中间体,展示了它们在不同化学反应中的多功能性(Aly et al., 2019)。

- 水介质合成: 展示了环保的方法,吡唑并[3,4-b]吡啶在水介质中合成,强调了朝着更绿色化学的趋势(Shi et al., 2007)。

这些多样的应用和研究表明了5-硝基-1H-吡唑并[3,4-b]吡啶在科学研究的各个领域中的重要作用,从合成化学到材料科学和生物医学应用。

羟氯喹在医疗治疗中的当前用途

1. COVID-19的治疗

- 对COVID-19的潜力: 由于其抗炎和抗病毒作用,羟氯喹已被评估用于治疗COVID-19。已进行了各种研究以评估其在这一背景下的有效性,尽管结果不一(Sinha & Balayla, 2020)。

2. 自身免疫性疾病

- 慢性疾病: 由于其免疫调节作用,羟氯喹常用于系统性红斑狼疮和类风湿性关节炎等慢性疾病(Kalia & Dutz, 2007)。

3. 疟疾治疗和预防

- 抗疟用途: 传统上,羟氯喹用于治疗和预防疟疾(Song et al., 2020)。

安全性和监测

- 心脏安全问题:研究已经突出了与羟氯喹使用相关的潜在心脏不良反应,包括QT间期延长和心律失常,尤其是在与其他药物(Jankelson et al., 2020)联合使用时。

4. 皮肤科应用

- 在皮肤科中的应用:羟氯喹已经被用于治疗皮肤疾病超过50年,最近的临床数据证实了其在治疗红斑狼疮中的有效性(Kalia & Dutz, 2007)。

5. 研究和临床试验

- 正在进行的研究:尽管存在争议,羟氯喹仍在临床试验中用于各种应用,包括COVID-19的治疗和预防(Singh, Chauhan, & Kakkar, 2020)。

作用机制

Target of Action

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can present two possible tautomeric forms: the 1h- and 2h-isomers . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biochemical Pathways

It is known that once trks are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .

Result of Action

It is known that the continuous activation of the intracellular kinase domain of trk proteins can lead to cancers .

Action Environment

It is known that the synthesis of pyrazolo[3,4-b]pyridine derivatives can be influenced by various conditions .

未来方向

生化分析

Biochemical Properties

5-nitro-1H-pyrazolo[3,4-b]pyridine plays a pivotal role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. 5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against TRKA, a subtype of TRKs, with significant selectivity . This interaction is crucial as it can potentially lead to the development of therapeutic agents for cancer treatment.

Cellular Effects

The effects of 5-nitro-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . These effects are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 5-nitro-1H-pyrazolo[3,4-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with TRKA involves binding to the kinase domain, resulting in the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are critical for cell proliferation, differentiation, and survival, and their inhibition can lead to reduced cancer cell growth.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-nitro-1H-pyrazolo[3,4-b]pyridine in laboratory settings are essential for understanding its long-term effects on cellular function. Studies have shown that certain derivatives of this compound possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . This stability is crucial for maintaining its biological activity over time and ensuring consistent experimental results.

Dosage Effects in Animal Models

The effects of 5-nitro-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. Research has indicated that higher doses of the compound can lead to increased cytotoxicity and adverse effects. For example, certain derivatives have shown potent anticancer effects in vitro and in vivo, with significant activity against resistant TRK mutants . It is essential to determine the optimal dosage to balance efficacy and toxicity.

Metabolic Pathways

5-nitro-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism can affect its bioavailability and therapeutic potential. For instance, its interaction with cytochrome P450 enzymes can lead to metabolic activation or deactivation, impacting its overall efficacy .

Transport and Distribution

The transport and distribution of 5-nitro-1H-pyrazolo[3,4-b]pyridine within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-nitro-1H-pyrazolo[3,4-b]pyridine is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interaction with biomolecules and its overall biological activity .

属性

IUPAC Name |

5-nitro-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLQRSOJODHPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493459 | |

| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63572-73-6 | |

| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

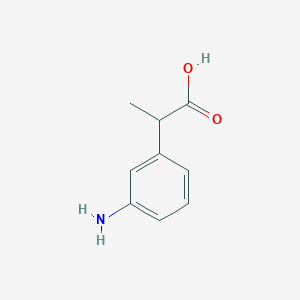

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)